tert-Butyl [3-(pyridin-4-yl)propoxy]acetate
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Overview
Description
tert-Butyl [3-(pyridin-4-yl)propoxy]acetate: is an organic compound with a molecular formula of C14H21NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate typically involves the reaction of pyridine derivatives with tert-butyl acetate. One common method includes the use of tert-butyl bromoacetate and 4-pyridylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [3-(pyridin-4-yl)propoxy]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl [3-(pyridin-2-yl)propoxy]acetate
- tert-Butyl [3-(pyridin-3-yl)propoxy]acetate
- tert-Butyl [3-(pyridin-5-yl)propoxy]acetate
Comparison:
- tert-Butyl [3-(pyridin-4-yl)propoxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules.
- The position of the pyridine ring substitution can affect the compound’s physical and chemical properties, such as solubility, boiling point, and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
731863-02-8 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-(3-pyridin-4-ylpropoxy)acetate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)11-17-10-4-5-12-6-8-15-9-7-12/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
SDLSMUZTXNXLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCC1=CC=NC=C1 |
Origin of Product |
United States |
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